7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₇H₂₁N₅O and a molecular weight of 311.39 g/mol (CAS: 477865-05-7) . This derivative belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, a scaffold renowned for its diverse bioactivities, including herbicidal, anticancer, and antimicrobial properties . Its synthesis typically involves alkylation or cyclization reactions, as seen in analogous triazolopyrimidine derivatives .
Properties
IUPAC Name |
7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12(15-9-10-18-16-19-11-20-21(15)16)22-14-7-5-13(6-8-14)17(2,3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGPGSWACZQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 4-tert-butylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine under basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazolo ring positions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: NaOMe or NaOEt in solvents like methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Possible use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with microbial cell wall synthesis or protein function.
Comparison with Similar Compounds
Key Observations:
- Substituent Bulk and Lipophilicity: The 4-tert-butylphenoxyethyl group in the target compound enhances metabolic stability and target binding compared to smaller substituents like 2-fluorophenyl .
- Bioactivity Modulation: Herbicidal Activity: Derivatives with alkoxy or aryloxy groups (e.g., 4-tert-butylphenoxyethyl) inhibit acetolactate synthase (ALS), a mode shared with sulfonylurea herbicides . Anticancer Activity: Aryl substituents (e.g., 4-chlorophenyl in Compound 19) correlate with microtubule destabilization and antiproliferative effects . Anticonvulsant Potential: Alkoxy chains (e.g., propoxy in 6a) improve blood-brain barrier penetration .
Critical Insights:
- The 4-tert-butylphenoxyethyl group confers potent herbicidal activity but may reduce solubility, limiting therapeutic applications.
- Antiproliferative activity is maximized with electron-withdrawing groups (e.g., 4-chlorophenyl), while alkoxy chains favor CNS-targeted applications .
Biological Activity
Overview
7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of triazolopyrimidines. Its molecular formula is , and it has garnered attention for its diverse biological activities, particularly in the context of cell cycle regulation and potential antiviral effects.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The compound's interactions primarily affect cellular signaling pathways, gene expression, and cellular metabolism, which are crucial for maintaining normal cell function.
Biochemical Pathways
- Target: CDK2
- Effect: Inhibition leads to cell cycle arrest
- Pathways Affected: Cell cycle regulation, apoptosis induction
Antiviral Activity
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit antiviral properties. For instance, modifications to the triazolo[1,5-a]pyrimidine core have shown promise in disrupting protein-protein interactions critical for viral replication. One study highlighted the synthesis of compounds targeting the PA-PB1 interface of influenza A virus polymerase, demonstrating significant antiviral activity with low cytotoxicity (EC50 values ranging from 7 to 25 μM) .
| Compound | EC50 (μM) | IC50 (μM) | Cytotoxicity (CC50 μM) |
|---|---|---|---|
| Compound 3 | 12 | 28 | >250 |
| Compound 4 | 5-14 | 28 | >250 |
| Ribavirin (control) | - | - | 10 |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by related compounds. A series of 7-alkoxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Many compounds demonstrated significant anti-seizure effects attributed to their allosteric modulation of GABA receptors .
Structural Characteristics
The unique substitution pattern of this compound enhances its lipophilicity and potential interactions with biological membranes. This structural feature differentiates it from other triazolopyrimidine derivatives and may contribute to its biological activity.
Comparison with Similar Compounds
The following table compares the biological activities of this compound with similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Parent Triazolo | Limited activity | Non-selective |
| Quinazolinone Derivatives | Moderate activity | CDK inhibition |
| 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo | High activity against CDK2 and viruses | Selective CDK inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
